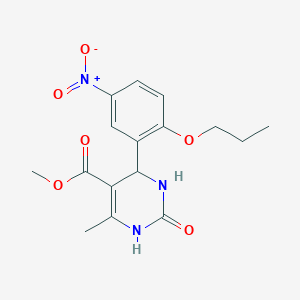![molecular formula C14H19BrClNO6 B4004487 N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004487.png)
N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Overview
Description
N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound that features both halogenated aromatic and aliphatic structures
Scientific Research Applications
N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine typically involves multiple steps:
Halogenation: The starting material, 2-chlorophenol, undergoes bromination to introduce the bromo group at the 2-position.
Etherification: The halogenated phenol is then reacted with 2-chloroethylamine to form the phenoxyethylamine intermediate.
Alkylation: The intermediate is further reacted with 3-methoxypropylamine under controlled conditions to yield the final amine product.
Salt Formation: The amine is then treated with oxalic acid to form the oxalate salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amine groups, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can target the halogenated aromatic ring, potentially removing the bromo or chloro groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Dehalogenated aromatic compounds.
Substitution: Functionalized aromatic compounds with new substituents.
Mechanism of Action
The mechanism by which N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine exerts its effects involves its interaction with specific molecular targets. The halogenated aromatic ring can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromo-4-chlorophenoxy)butanoic acid
- 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
Uniqueness
N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine stands out due to its combination of a halogenated aromatic ring and a flexible aliphatic chain with an amine group
Properties
IUPAC Name |
N-[2-(2-bromo-4-chlorophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClNO2.C2H2O4/c1-16-7-2-5-15-6-8-17-12-4-3-10(14)9-11(12)13;3-1(4)2(5)6/h3-4,9,15H,2,5-8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHSRIBKMLCIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-bromophenoxy)ethyl]-4-methylpiperidine oxalate](/img/structure/B4004405.png)
![1-[4-(2-chloro-5-methylphenoxy)butyl]-3-methylpiperidine](/img/structure/B4004416.png)
![4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4004432.png)
![2-[[4-benzyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4004437.png)
![4-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4004453.png)
![1-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B4004456.png)
amine oxalate](/img/structure/B4004464.png)

![oxalic acid;N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]prop-2-en-1-amine](/img/structure/B4004494.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylbutanamide](/img/structure/B4004508.png)
![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4004510.png)
![N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004517.png)
![N-(4-ethoxyphenyl)-2-[[2-(oxolan-2-ylmethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4004529.png)
